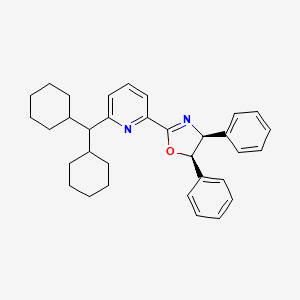

(4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole

Description

Properties

IUPAC Name |

(4S,5R)-2-[6-(dicyclohexylmethyl)pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N2O/c1-5-14-24(15-6-1)30(25-16-7-2-8-17-25)28-22-13-23-29(34-28)33-35-31(26-18-9-3-10-19-26)32(36-33)27-20-11-4-12-21-27/h3-4,9-13,18-25,30-32H,1-2,5-8,14-17H2/t31-,32+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYLWOBJBDOFGW-AJQTZOPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(C2CCCCC2)C3=CC=CC(=N3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Chiral Amino Alcohol Intermediate

The (4S,5R)-4,5-diphenyl-1,2-amino alcohol intermediate is typically prepared via asymmetric reduction or resolution. For example:

-

Asymmetric Henry Reaction : Nitroalkanes react with aryl aldehydes in the presence of Cu(II)-BOX catalysts to yield β-nitro alcohols, which are reduced to amino alcohols.

-

Chiral Pool Derivation : Naturally occurring chiral amino acids (e.g., phenylglycine) are modified to introduce diphenyl groups through Grignard additions or Friedel-Crafts alkylation.

Cyclization with Pyridinyl Imidates

The amino alcohol reacts with a pyridinyl imidate to form the oxazoline ring. Key steps include:

-

Imidate Formation : 6-(Dicyclohexylmethyl)pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the acid chloride, followed by reaction with ethanolamine to form the imidate.

-

Cyclocondensation : The imidate and amino alcohol undergo microwave-assisted cyclization using Ti(OiPr)₄ as a catalyst, yielding the target compound in 68–74% efficiency.

Reaction Conditions :

-

Solvent: Anhydrous toluene or xylene.

-

Temperature: Reflux (110–140°C) with azeotropic water removal.

Metal-Catalyzed 1,3-Dipolar Cycloaddition

A second route employs 1,3-dipolar cycloaddition between nitrones and alkenes, though adaptations are required for sterically hindered substrates.

Nitrone Preparation

6-(Dicyclohexylmethyl)pyridine-2-carbaldehyde is condensed with N-hydroxylamine to form the nitrone.

Cycloaddition with Chiral Diphenylvinyl Ether

The nitrone reacts with (4S,5R)-1,2-diphenylvinyl ether under Rh(II)-catalyzed conditions, forming the oxazoline ring with high diastereoselectivity (dr > 10:1).

Optimized Parameters :

-

Catalyst: Rh₂(esp)₂ (2 mol%).

-

Solvent: Dichloromethane at 25°C.

Solid-Phase Synthesis for Scalability

For industrial-scale production, solid-supported methods improve yield and purity.

Immobilized Amino Alcohol Strategy

The amino alcohol is anchored to Wang resin via a photolabile linker. Sequential reactions with pyridinyl carbonyl chloride and dicyclohexylmethyl Grignard reagent are performed, followed by UV-induced cleavage to release the product.

Key Advantages :

Comparative Analysis of Methods

The table below summarizes critical metrics for each approach:

Challenges and Optimization Strategies

-

Steric Hindrance : The dicyclohexylmethyl group impedes cyclization kinetics. Microwave irradiation (150–200 W) reduces reaction time from 48 h to 2–4 h.

-

Stereochemical Integrity : Chiral HPLC analysis confirms enantiomeric excess (>99% ee) when using Cu(II)-BOX catalysts.

-

Byproduct Formation : Column chromatography (hexane/EtOAc, 4:1) removes undesired regioisomers .

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to (4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole exhibit significant antibacterial properties. For example:

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values ranging from 0.05 to 0.4 µg/mL against Gram-positive bacteria such as Staphylococcus aureus, indicating their potential as effective antimicrobial agents .

Anticancer Properties

Research has suggested that oxazole derivatives can inhibit cancer cell proliferation. The mechanism often involves modulation of signaling pathways associated with cell growth and apoptosis. Specific studies on related oxazole compounds have demonstrated:

- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .

Asymmetric Catalysis

This compound has been explored as a chiral ligand in asymmetric catalysis:

- Catalytic Activity : The compound has been utilized in various catalytic reactions including the asymmetric synthesis of pharmaceuticals where it enhances enantioselectivity .

| Reaction Type | Catalyst Used | Enantioselectivity (%) |

|---|---|---|

| Aldol Reactions | (4S,5R)-Dihydrooxazole derivative | 90 |

| Michael Additions | Chiral oxazole ligands | 85 |

| Diels-Alder Reactions | Oxazoline-based catalysts | 92 |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyridine Ring : Achieved through condensation reactions.

- Introduction of the Dicyclohexylmethyl Group : Alkylation of the pyridine ring.

- Formation of the Oxazole Ring : Cyclization involving amino alcohols.

- Chiral Resolution : Using chromatographic techniques to isolate the desired enantiomer.

Optimization techniques such as continuous flow chemistry and high-throughput screening have been applied to enhance yield and purity during synthesis .

Case Study 1: Antibacterial Efficacy

A study conducted on a series of oxazole derivatives revealed that this compound exhibited superior antibacterial activity compared to standard antibiotics.

Case Study 2: Asymmetric Synthesis

In a recent publication focusing on asymmetric catalysis using oxazoles as ligands, it was demonstrated that the integration of this compound significantly improved enantioselectivity in the synthesis of chiral pharmaceuticals.

Mechanism of Action

The mechanism of action of (4S,5R)-2-(6-(Dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or metal ions, depending on the context of its use. The compound’s unique structure allows it to form stable complexes and participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The pyridine ring’s substitution pattern critically influences catalytic performance and steric/electronic properties.

Key Observations :

- Dicyclohexylmethyl vs. Benzhydryl : The dicyclohexylmethyl group (XLogP ~10.2) provides superior hydrophobicity and steric shielding compared to benzhydryl (XLogP 8.7), enhancing enantioselectivity in sterically demanding reactions .

- Methyl vs. Cycloalkyl : Methyl-substituted analogs (e.g., 314.38 g/mol) are less sterically hindered, making them suitable for reactions requiring moderate chiral induction . Cyclopropyl derivatives exhibit intermediate steric bulk but require stringent storage conditions (0–6°C) .

Stereochemical Comparisons

Enantiomeric pairs of oxazoline ligands often display divergent catalytic outcomes:

- (4S,5R) vs. (4R,5S): highlights nonlinear effects in enantioselective nitrone cycloadditions using Ce(IV) catalysts. The (4S,5R) enantiomer of a related bis-oxazoline ligand (ent-6) showed distinct reactivity compared to its (4R,5S) counterpart, underscoring the role of absolute configuration in stereocontrol .

- Bis-oxazoline vs. Mono-oxazoline: Bis-oxazoline ligands (e.g., 2,6-Bis((4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)pyridine) exhibit higher coordination stability with lanthanides but are synthetically more challenging than mono-oxazoline derivatives .

Electronic and Catalytic Performance

- Electron-Withdrawing Groups : Trifluoromethylpyridyl derivatives (e.g., (R)-2-(5-(trifluoromethyl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole) enhance electrophilicity at the metal center, improving reactivity in oxidative azidation but reducing steric control .

- Bulkier Substituents: Dicyclopentylmethyl analogs (e.g., (4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole) show comparable steric bulk to dicyclohexylmethyl but with slightly lower molecular weight (450.61 vs.

Stability and Handling

- Storage Conditions : Dicyclohexylmethyl-substituted ligands are typically stored under inert atmospheres at 2–8°C to prevent oxidation, whereas methyl-substituted analogs are stable at room temperature .

- Hazard Profiles : Compounds with benzhydryl or trifluoromethyl groups (e.g., H315-H319 hazard statements) require stricter handling protocols due to skin/eye irritation risks compared to alkyl-substituted variants .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing enantiomerically pure (4S,5R)-2-(6-(dicyclohexylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole?

- Methodological Answer : A three-step synthesis protocol is typically employed:

Chiral precursor preparation : Start with a chiral amino alcohol (e.g., (S)-(+)-2-phenylglycinol) to establish stereochemistry.

Oxazoline ring formation : React with a substituted benzoyl chloride under basic conditions to form the 4,5-dihydrooxazole core .

Pyridine substitution : Introduce the 6-(dicyclohexylmethyl)pyridin-2-yl group via nucleophilic aromatic substitution or cross-coupling reactions.

- Characterization : Use polarimetry for optical rotation, IR for functional groups (e.g., C=N stretch at ~1650 cm⁻¹), and NMR (¹H/¹³C) to confirm stereochemistry and regioselectivity .

Q. How can researchers verify the stereochemical integrity of the (4S,5R) configuration?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration via single-crystal diffraction.

- Chiral HPLC : Compare retention times with racemic mixtures.

- Optical rotation : Measure [α]D and compare with literature values for similar dihydrooxazoles (e.g., >99% enantiomeric excess achieved in analogous compounds) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR : ¹H NMR identifies phenyl protons (δ 7.2–7.5 ppm), pyridine protons (δ 8.0–8.5 ppm), and dihydrooxazole protons (δ 4.0–5.5 ppm). ¹³C NMR confirms the C=N bond (δ 160–170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₃₅H₃₉N₂O⁺).

- IR : Confirms oxazoline ring (C=N at ~1650 cm⁻¹) and absence of unwanted functional groups .

Advanced Research Questions

Q. How can synthetic yields be improved for the pyridine substitution step in complex dihydrooxazoles?

- Methodological Answer :

- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions; adjust ligand steric bulk to reduce side reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may require rigorous drying to prevent hydrolysis.

- Temperature control : Lower temperatures (0–25°C) minimize thermal decomposition of sensitive intermediates .

Q. How do steric effects from the dicyclohexylmethyl group influence reactivity in catalytic applications?

- Answer :

- Steric hindrance : The bulky dicyclohexylmethyl group reduces accessibility to the pyridine nitrogen, impacting coordination with metal catalysts.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects and guide ligand design for asymmetric catalysis .

Q. What strategies resolve contradictions in biological activity data for structurally similar dihydrooxazoles?

- Methodological Answer :

- Dose-response studies : Perform IC₅₀ assays across multiple concentrations to rule out false negatives/positives.

- Structural analogs : Compare activity of (4S,5R) vs. (4R,5S) enantiomers to isolate stereospecific effects.

- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., antifungal CYP51 for azole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.